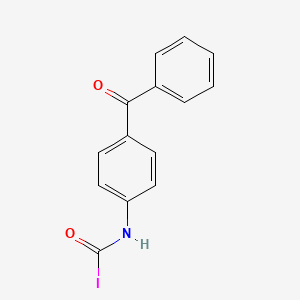

(4-Benzoylphenyl)carbamic iodide

Description

Nomenclature and Structural Context of (4-Benzoylphenyl)carbamic iodide

The name this compound describes a precise arrangement of functional groups. The parent structure is a phenyl ring substituted with a benzoyl group (a benzene (B151609) ring attached via a carbonyl group) at the fourth carbon. This (4-Benzoylphenyl) unit is then attached to a nitrogen atom, which is part of a "carbamic iodide" group. The term "carbamic iodide" is an uncommon designation; standard IUPAC nomenclature would typically refer to a carbamoyl (B1232498) halide, in this case, a carbamoyl iodide (–NH–C(=O)–I). qmul.ac.uk Therefore, the structure is interpreted as N-(4-benzoylphenyl)carbamoyl iodide.

This molecule integrates three key chemical features: an aromatic ketone (the benzophenone (B1666685) core), an amide-like linkage, and a highly reactive acyl iodide. The precursor to this compound would likely be 4-aminobenzophenone (B72274). The chemical properties of this molecule are dictated by the interplay of these groups.

Table 1: Putative Properties of this compound

| Property | Value | Source |

| CAS Number | 76809-63-7 | synblock.com |

| Molecular Formula | C14H10INO2 | synblock.combldpharm.com |

| Molecular Weight | 351.14 g/mol | synblock.combldpharm.com |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)I | N/A |

| InChI Key | N/A | N/A |

Note: Data is based on the interpreted structure of N-(4-benzoylphenyl)carbamoyl iodide. SMILES and InChI Key are generated based on this interpretation as public database entries are sparse.

Relevance of Aromatic Ketone and Halogenated Amide Moieties in Organic Chemistry

The two primary functionalities within the this compound structure, the aromatic ketone and the halogenated amide (specifically, an acyl iodide), are of significant interest in organic chemistry.

Aromatic Ketones: Aromatic ketones, such as the benzophenone substructure in the target molecule, are a cornerstone of organic chemistry. unacademy.com They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.comsciencedaily.com The carbonyl group attached to two aromatic rings makes benzophenone and its derivatives highly stable, yet reactive under specific conditions. unacademy.com

One of their most notable applications is in photochemistry. atamanchemicals.com Benzophenone is an excellent photosensitizer; upon exposure to UV light, it can efficiently transition to an excited triplet state. atamanchemicals.comwikipedia.org This property is harnessed in UV-curing for inks and coatings, and as a UV blocker in plastics and perfumes to prevent photodegradation. atamanchemicals.comwikipedia.orgnih.govchemeurope.com In biological research, benzophenones are used as photophysical probes to identify and map interactions between peptides and proteins. atamanchemicals.comwikipedia.orgatamanchemicals.com

Halogenated Amides: The carbamoyl iodide portion of the molecule can be classified as a type of halogenated amide, specifically an α-halo-N-acyl derivative. α-Haloamides are versatile building blocks in synthesis. nih.gov The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is exploited for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. nih.gov

The reactivity of the acyl halide is exceptionally high, with the C-I bond being the weakest among acyl halides, making carbamoyl iodides potent acylating agents. They can react readily with nucleophiles like alcohols, amines, and thiols. This high reactivity is central to their role in chemical synthesis, including peptide coupling, though their instability can be a practical challenge. rsc.orgacs.org The interplay between radical-based reactions and palladium catalysts has also been explored for the carbonylation of alkyl iodides to form amides and other carbonyl compounds. acs.org

Overview of Iodoacetamide (B48618) and Carbamate (B1207046) Analogues in Chemical Research

To fully appreciate the potential research applications of this compound, it is useful to examine well-studied analogues: iodoacetamide and carbamates.

Iodoacetamide: Iodoacetamide (ICH₂CONH₂) is a classic and widely used alkylating agent in biochemistry and proteomics. wikipedia.orgnih.gov Its primary application is the specific and irreversible modification of cysteine residues in proteins. wikipedia.orgcreative-proteomics.com The thiol group (-SH) of cysteine is highly nucleophilic and readily attacks the electrophilic carbon of iodoacetamide, displacing the iodide ion to form a stable thioether bond. creative-proteomics.com

This reaction, known as carboxyamidomethylation, is crucial for several reasons:

Preventing Disulfide Bonds: It effectively "caps" cysteine residues, preventing them from forming disulfide bonds, which is essential for accurate protein sequencing and analysis under denaturing conditions. creative-proteomics.comspringernature.com

Proteomics: In mass spectrometry-based proteomics, alkylation ensures that peptides have a consistent modification state, simplifying data analysis and improving protein identification and quantification. creative-proteomics.commdpi.comnih.gov

Enzyme Inhibition: Iodoacetamide acts as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine in the active site. wikipedia.org

Reactivity Profiling: Probes based on iodoacetamide are used to survey the reactivity of cysteines across the entire proteome, providing insights into their functional state (e.g., redox state or inhibitor binding). acs.orgresearchgate.netrsc.org

Carbamate Analogues: The carbamate group (–NH–C(=O)–O–) is a key structural motif in medicinal chemistry and drug design. nih.govacs.orgexlibrisgroup.com It is often considered an amide-ester hybrid and is valued for its chemical stability and ability to act as a peptide bond surrogate. nih.govacs.org This stability, combined with an ability to participate in hydrogen bonding, makes it a valuable component in designing molecules that interact with biological targets like enzymes or receptors. nih.gov

Carbamates are found in numerous approved therapeutic agents and are also used in prodrug strategies, where the carbamate linkage is designed to be hydrolyzed in the body to release an active drug. nih.govacs.org A wide range of carbamate analogues have been synthesized and studied for various therapeutic purposes, including as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, drawing inspiration from natural products like physostigmine. wikipedia.orgnoaa.govbritannica.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10INO2 |

|---|---|

Molecular Weight |

351.14 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)carbamoyl iodide |

InChI |

InChI=1S/C14H10INO2/c15-14(18)16-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18) |

InChI Key |

NBCUKIQQKMKQGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Benzoylphenyl Carbamic Iodide

Reactions at the Iodide Center

The iodide atom, attached to the carbamic acid framework, serves as a key reactive site, primarily participating in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions Involving the Iodide Leaving Group

The carbon-iodine bond in (4-Benzoylphenyl)carbamic iodide is susceptible to attack by nucleophiles, leading to the displacement of the iodide ion, which is a good leaving group. The general scheme for this reaction involves the approach of a nucleophile to the electrophilic carbon atom bonded to the iodide.

A prominent example of this reactivity is its function as a sulfhydryl-reactive reagent. chemicalbook.comchemicalbook.com Thiol groups (-SH), present in molecules like the amino acid cysteine, are potent nucleophiles that can readily attack the electrophilic carbon, displacing the iodide and forming a stable thioether linkage. This reaction is fundamental to its application in crosslinking studies.

The rate and efficiency of these substitution reactions are influenced by several factors, as detailed in the table below.

| Factor | Influence on Nucleophilic Substitution |

| Nucleophile Strength | Stronger nucleophiles (e.g., thiols, amines) will react more readily than weaker ones (e.g., water, alcohols). |

| Solvent | Polar aprotic solvents can accelerate the reaction by solvating the cation without strongly solvating the nucleophile. |

| Temperature | Increased temperature generally increases the reaction rate. |

| Steric Hindrance | Steric bulk around the reactive center can hinder the approach of the nucleophile, slowing the reaction. |

While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of nucleophilic substitution on similar substrates suggest that the reaction proceeds efficiently with appropriate nucleophiles.

Elimination Reactions to Form Unsaturated Species

In the presence of a strong, non-nucleophilic base, this compound has the potential to undergo elimination reactions. This would involve the abstraction of a proton from the amide nitrogen, followed by the elimination of the iodide ion to form an isocyanate species.

This transformation is a known reaction pathway for N-haloamides and related compounds. The resulting isocyanate is a highly reactive intermediate that can subsequently react with various nucleophiles, such as alcohols or amines, to form carbamates or ureas, respectively. The conditions for such elimination reactions typically require a strong base and an aprotic solvent.

| Reagent | Potential Product |

| Strong, non-nucleophilic base (e.g., DBU, NaH) | (4-Benzoylphenyl)isocyanate |

| Isocyanate + Alcohol (R-OH) | Alkyl (4-benzoylphenyl)carbamate |

| Isocyanate + Amine (R-NH2) | N-Alkyl-N'-(4-benzoylphenyl)urea |

Reactivity of the Amide Linkage

The amide group in this compound contributes its own set of reactive properties, including susceptibility to hydrolysis and reactions at the nitrogen and carbonyl centers.

Hydrolytic Stability and Cleavage Mechanisms

The stability of the amide linkage to hydrolysis is a critical factor, particularly in aqueous environments. Generally, amides are relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions.

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfer and elimination of the amine lead to the formation of a carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is typically driven by protonation from the solvent.

The hydrolytic stability of carbamates, a class of compounds related to the amide in the title compound, is known to be influenced by the electronic nature of the substituents. Electron-withdrawing groups can affect the stability of the amide bond.

Reactions Involving the Amide Nitrogen and Carbonyl Group

The amide nitrogen in this compound is generally not strongly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, it can participate in reactions. For instance, deprotonation of the amide nitrogen with a strong base would increase its nucleophilicity, allowing for subsequent alkylation or acylation reactions.

The carbonyl group of the amide can undergo nucleophilic attack, similar to the mechanism of hydrolysis, with other nucleophiles besides water. However, this reactivity is generally lower than that of ketones or aldehydes.

Photoreactivity of the Benzophenone (B1666685) Chromophore

The benzophenone moiety is a well-known photophore that exhibits characteristic photoreactivity upon absorption of ultraviolet (UV) light. This property is central to the use of this compound as a photocrosslinking reagent.

Upon excitation with UV light (typically around 340-360 nm), the benzophenone group undergoes a transition from the ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable and longer-lived triplet state (T₁) via intersystem crossing.

The triplet benzophenone is a highly reactive species. It can abstract a hydrogen atom from a nearby C-H bond, generating a ketyl radical and a carbon-centered radical on the target molecule. These two radicals can then combine to form a stable covalent bond, resulting in a crosslink. This mechanism allows for the non-specific labeling of interacting molecules.

The key steps in the photoreaction are summarized below:

| Step | Description |

| 1. Excitation | Benzophenone absorbs UV light and is promoted to an excited singlet state (S₁). |

| 2. Intersystem Crossing | The singlet state rapidly converts to a triplet state (T₁). |

| 3. Hydrogen Abstraction | The triplet benzophenone abstracts a hydrogen atom from a suitable donor, forming a ketyl radical and a substrate radical. |

| 4. Radical Recombination | The two radical species combine to form a covalent crosslink. |

This photoreactivity makes this compound a valuable tool in molecular biology and biochemistry for studying protein-protein, protein-nucleic acid, and protein-ligand interactions.

Influence of Substituents on Reaction Pathways

Steric Considerations in Reaction DesignNo experimental or theoretical studies concerning the steric considerations for reaction design involving this compound have been found.

Due to the lack of research on this particular compound, no data tables or detailed research findings can be provided. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 4 Benzoylphenyl Carbamic Iodide

Molecular Structure and Conformation Analysis

A detailed analysis of the molecular structure and conformational preferences of (4-Benzoylphenyl)carbamic iodide using computational methods has not been documented. Such a study would typically involve geometry optimization using methods like Density Functional Theory (DFT) to determine the most stable three-dimensional arrangement of the atoms. The key structural features, such as the dihedral angles between the phenyl rings and the orientation of the carbamic iodide group, would be of particular interest. Without specific research, data on bond lengths, bond angles, and conformational energy landscapes for this molecule remain undetermined from a theoretical standpoint.

Quantum Chemical Calculations for Electronic Properties

There is a lack of published research on the quantum chemical calculations of the electronic properties of this compound. Typically, these studies would employ quantum mechanical calculations to understand the electron distribution within the molecule. This would include the determination of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the chemical reactivity and electronic transitions of the compound. Furthermore, the calculation of properties such as the molecular electrostatic potential (MEP) would provide insights into the regions of the molecule that are electron-rich or electron-poor, guiding the understanding of its interactions with other chemical species.

Molecular Modeling for Intermolecular Interactions

There are no specific molecular modeling studies that investigate the intermolecular interactions of this compound. Such research would be valuable for understanding how this molecule interacts with itself in the solid state or with solvent molecules in solution. Techniques like the analysis of the non-covalent interactions (NCI) index or quantum theory of atoms in molecules (QTAIM) could reveal the nature and strength of hydrogen bonds, van der Waals forces, and other interactions that dictate its macroscopic properties.

Advanced Applications in Organic Synthesis and Functional Materials

(4-Benzoylphenyl)carbamic iodide as a Versatile Synthetic Building Block

The reactivity of the carbamic iodide and the presence of the benzophenone (B1666685) group allow this compound to serve as a strategic starting material for the construction of diverse molecular architectures, including nitrogen-containing heterocycles and complex aromatic systems.

While direct synthesis of nitrogen-containing heterocycles from this compound is a specialized area of research, its structural components are analogous to precursors used in well-established cyclization strategies. The core structure, an N-acylated aminobenzophenone derivative, is a key intermediate in the synthesis of quinazolines and other fused heterocycles. For instance, the reaction of 2-aminobenzophenones with various reagents can lead to the formation of a pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring.

One common method involves the microwave-assisted, solvent-free reaction of 2-aminobenzophenones with aldehydes and ammonium (B1175870) acetate (B1210297) to yield 2,4-diarylquinazolines. This approach is noted for its efficiency and environmentally friendly conditions. nih.gov Another strategy employs a copper-catalyzed reaction between 2-aminobenzophenones and phenacyl azides to construct quinazolines, forming two new carbon-nitrogen bonds in a single step. nih.gov These established synthetic routes for quinazoline (B50416) formation from 2-aminobenzophenone (B122507) precursors are detailed in the table below.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 2-Aminobenzophenones, Aldehydes | Ammonium acetate, Microwave | 2,4-Disubstituted quinazolines | Good to Excellent | nih.gov |

| 2-Aminobenzophenones, Phenacyl azides | Cupric acetate, Triethylamine, Acetonitrile | 2-Arylquinazolines | Good | nih.gov |

| 2-Aminobenzylamines, Benzylamines | 4,6-Dihydroxysalicylic acid, BF₃·Et₂O, DMSO, O₂ | 2-Arylquinazolines | Up to 81% | nih.gov |

| 2-Aminobenzaldehydes, Benzylamines | Molecular iodine, O₂ | Quinazolines | Very Good | organic-chemistry.org |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Quinazolines | Good | organic-chemistry.org |

This table presents various methods for the synthesis of quinazolines, a class of nitrogen-containing heterocycles, from precursors structurally related to this compound.

The carbamic iodide functionality in this compound could potentially be transformed into other reactive groups, such as an isocyanate or an amine, which are common precursors in heterocycle synthesis. Intramolecular cyclization of such derivatives could provide a pathway to various heterocyclic systems. For example, the intramolecular cyclization of organic azides is a known method for synthesizing five-membered ring N-heterocycles. researchgate.net

The benzophenone moiety within this compound makes it a suitable precursor for the synthesis of more complex, fused aromatic ring systems, such as acridones. Acridones are tricyclic compounds that form the core of many biologically active natural products and synthetic molecules. rsc.orgjuniperpublishers.com

The classical method for acridone (B373769) synthesis is the intramolecular cyclization of N-phenylanthranilic acids, which can be prepared from the reaction of an aniline (B41778) derivative with a benzoic acid derivative. orgsyn.org this compound, after suitable modification of the carbamic iodide group to an amino group and subsequent reaction, could serve as a precursor to an N-phenylanthranilic acid derivative. The cyclization of these intermediates is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, or more recently, by milder reagents such as boron trifluoride etherate under microwave irradiation. rsc.orgorgsyn.org Iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids has also been reported as a practical and efficient method. arkat-usa.org

| Precursor | Catalyst/Reagent | Conditions | Product | Reference |

| N-Phenylanthranilic acid | Sulfuric acid | Heating on water bath | Acridone | orgsyn.org |

| N-Phenylanthranilic acid derivatives | Boron trifluoride etherate | Microwave, Solvent-free | Acridones | rsc.org |

| N-Phenylanthranilic acids | Fe(OTf)₂, Dichloromethyl methyl ether | Mild, Ligand-free | N-H Acridones | arkat-usa.org |

This table outlines different catalytic systems for the synthesis of acridones, a complex aromatic system, from N-phenylanthranilic acid precursors.

Development of Photoactivatable Reagents and Probes

The benzophenone group in this compound is a well-established photoactivatable moiety, making the compound a prime candidate for the development of photoaffinity labels and probes for studying biological systems.

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules. The design of an effective photoaffinity probe relies on several key principles. The probe must contain a photoactivatable group that, upon irradiation with light of a specific wavelength, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules.

Benzophenone is an excellent choice for a photophore due to several advantageous properties. wikipedia.org It is chemically stable under various conditions and can be activated by UV light, typically in the range of 350-360 nm. rsc.org This longer wavelength is less likely to cause damage to biological molecules compared to the shorter wavelengths required for other photophores like phenyl azides. rsc.org Upon excitation, the benzophenone triplet state can abstract a hydrogen atom from a C-H bond, leading to the formation of a covalent C-C bond between the probe and its target. wikipedia.org

Benzophenone-containing probes have been widely used to investigate protein-ligand and protein-protein interactions. wikipedia.org The general strategy involves incorporating the benzophenone moiety into a molecule that has an affinity for a specific biological target. After binding, the system is irradiated with UV light, leading to covalent cross-linking of the probe to the target. The labeled target can then be identified and the binding site mapped.

For example, a benzophenone-containing salicylanilide (B1680751) compound was used as a photoaffinity probe to study its interaction with Acinetobacter baumannii penicillin-binding protein (PBP1b). acs.org After photolabeling, the modified protein was analyzed to identify the specific amino acid residue involved in the binding, providing insights into the mechanism of action of the antibacterial agent. acs.org Similarly, benzophenone photoprobes have been derivatized to study a wide variety of proteins in complex proteomes. mdpi.com

Utilization in Polymer Chemistry and Material Science

The photo-crosslinking ability of the benzophenone group makes this compound a valuable component in the field of polymer chemistry and material science. By incorporating this compound into polymer structures, materials with tunable properties and functionalities can be created.

Benzophenone-containing polymers can be cross-linked upon exposure to UV light, a process that can be used to form stable polymer networks and hydrogels. mdpi.comrsc.org This photo-crosslinking is based on the C-H insertion reaction of the photo-excited benzophenone. rsc.org The resulting cross-linked materials often exhibit enhanced mechanical stability and can be designed to be responsive to external stimuli.

Recent research has focused on the synthesis of photo-reactive polymers containing benzophenone for various applications. For instance, photo-reactive poly(phosphoester)s with benzophenone groups have been developed to form surface-attached hydrogels, which have potential as anti-fouling coatings for biomedical devices. rsc.org In another study, photo-crosslinkable comb-type copolymers with a benzophenone moiety were synthesized to create hydrogels with enhanced swelling kinetics, which could be used in actuators and origami patterns. rsc.org

The efficiency of benzophenone-induced cross-linking can be influenced by factors such as the polymer structure and the presence of other functional groups. mdpi.com Studies on zwitterionic copolymers containing benzophenone have shown that the polarity of the polymer matrix can affect the cross-linking rate. acs.org

| Polymer System | Application | Key Findings | Reference |

| Poly(phosphoester)s with benzophenone | Surface-attached hydrogels, anti-fouling coatings | Formed smooth, hydrophilic networks upon UV irradiation. | rsc.org |

| Comb-type copolymers with benzophenone | Hydrogels with enhanced swelling kinetics | Fabricated hydrogels showed temperature-triggered volume changes. | rsc.org |

| Zwitterionic copolymers with benzophenone | Stable polymer coatings | The polarity of the polymer matrix influenced the cross-linking kinetics. | acs.org |

| Poly(alkenyl norbornenes) and poly(oxonorbornenes) with benzophenone | Surface-attached polymer networks and hydrogels | Cross-linking propensity depended on benzophenone content and irradiation conditions. | mdpi.com |

This table summarizes recent applications of benzophenone-containing polymers in material science, highlighting their use in creating functional materials with tunable properties.

Incorporation into Polymer Backbones

The integration of benzophenone moieties into polymer structures is a well-established strategy for creating photoreactive polymers. These polymers can be designed with benzophenone units either as pendant groups hanging off the main chain or as terminal end-caps. google.com

One common method involves synthesizing a monomer that already contains the benzophenone group, which is then polymerized. For example, a benzophenone-containing oxonorbornene imide monomer has been synthesized and subsequently polymerized to create polymers with pendant photoreactive groups. mdpi.com Another approach is the post-polymerization modification, where a pre-formed polymer is reacted with a benzophenone derivative to attach the photo-crosslinker. A classic example is the reaction of polystyryllithium with 4-trimethylsilyloxy-benzophenone to cap the polymer chain with a photoreactive end-group. google.com

The primary purpose of incorporating benzophenone into polymer backbones is to impart photo-crosslinking capabilities. Upon UV irradiation, the benzophenone groups can abstract hydrogen atoms from neighboring polymer chains, creating covalent linkages that transform a soluble or thermoplastic material into a robust, insoluble network. acs.orggoogle.com This technique is fundamental in the production of photoresists for microelectronics, specialized coatings, and hydrogels. mdpi.com

| Polymer Type | Method of Benzophenone Incorporation | Resulting Property |

| Poly(styrene) | Anionic polymerization followed by end-capping with a benzophenone derivative. google.com | Photoreactive polymer for surface attachment. acs.org |

| Poly(norbornenes) | Copolymerization with a benzophenone-containing monomer. mdpi.com | Photo-crosslinkable polymer network. mdpi.com |

| Poly(isoprene) | Anionic polymerization followed by reaction with 4,4'-bis(trimethylsilyloxy)benzophenone. google.com | Polymer with terminal photoreactive groups. google.com |

| Poly(t-butyl acrylate) | Synthesis of a polymer with incorporated benzophenone motifs. rsc.org | "Bioglue" for surface-independent coating. rsc.org |

Role in Crosslinking and Functional Material Fabrication

The fabrication of functional materials through benzophenone-mediated photocrosslinking is a versatile and powerful technique. rappsilberlab.org This method allows for the spatial and temporal control of material properties, as the crosslinking only occurs in areas exposed to UV light. acs.orggoogle.com

A key application is the creation of surface coatings and immobilized polymer films. A substrate, such as a silicon wafer or a medical device, can be functionalized with a monolayer of a benzophenone derivative. acs.org A polymer is then coated on top, and upon UV irradiation, the polymer becomes covalently bonded to the surface. acs.orgrsc.org This creates highly stable and durable coatings that are resistant to delamination. acs.org This strategy has been used to attach polymers like polystyrene and poly(ethyloxazoline) to surfaces. acs.org

This photocrosslinking is also crucial in the fabrication of hydrogels and other biomaterials. By irradiating a solution of polymers containing benzophenone moieties, it is possible to form a crosslinked hydrogel network. mdpi.com However, the efficiency of crosslinking versus potential chain scission can depend on factors like the polymer structure and the concentration of the benzophenone initiator. mdpi.com

The versatility of this approach is further highlighted by its use in creating "bioglues." A polymer containing benzophenone groups can be mixed with biomolecules, such as peptides or proteins, and coated onto a surface. rsc.org UV exposure then crosslinks the polymer and simultaneously entraps or covalently bonds the biomolecules, functionalizing the surface for biomedical applications like promoting cell adhesion. rsc.org

Advanced Methodologies in Peptide and Bioconjugation Chemistry

The photoreactivity of benzophenone has been harnessed for sophisticated applications in biochemistry and pharmaceutical development, particularly in peptide synthesis and the covalent linking of molecules (bioconjugation).

Strategic Use in Resin-Free Peptide Synthesis Supports

Traditional peptide synthesis relies on solid supports like polystyrene resins (Solid-Phase Peptide Synthesis, SPPS). peptide.comnih.gov While effective, these methods can face challenges with large-scale production and purification. An emerging alternative is the use of soluble supports in liquid-phase synthesis, which combines the benefits of homogeneous reaction kinetics with simplified purification.

Here, benzophenone derivatives play a novel role. Researchers have developed tri(4-benzoylphenyl) phosphate (B84403) (TBP) derivatives as soluble, non-polymeric supports for peptide synthesis. rsc.orgresearchgate.net The strategy involves attaching the initial amino acid to this TBP support. The growing peptide chain remains soluble in the reaction solvent, allowing for efficient coupling reactions. The key innovation lies in the unique precipitation-inducing property of the TBP support. After each step, the peptide-support conjugate can be easily precipitated out of the solution, allowing for simple filtration and purification, thus avoiding complex chromatography. rsc.org

This method offers several advantages:

High Loading Capacity: The small-molecule nature of the support allows for a higher loading of the initial amino acid compared to bulky polymer resins. rsc.org

Scalability: The process avoids the physical constraints of solid-phase reactors, making it more amenable to large-scale synthesis. rsc.org

Recyclability: The support can often be recovered after cleaving the completed peptide. researchgate.net

This approach has been successfully demonstrated for both Fmoc and Boc peptide synthesis strategies, proving its versatility in producing complex peptides. rsc.orgresearchgate.net

| Support Type | Synthesis Strategy | Key Feature | Advantage |

| Tri(4-benzoylphenyl) phosphate (TBP) | Resin-free, liquid-phase | Precipitation-induced purification rsc.org | High yield, scalable, avoids chromatography rsc.orgresearchgate.net |

| Conventional Polystyrene Resins (e.g., Wang, Merrifield) | Solid-Phase Peptide Synthesis (SPPS) | Heterogeneous reaction on a solid support peptide.com | Automation, established protocols nih.gov |

Reactivity in Covalent Attachment for Bioconjugation

Bioconjugation is the process of covalently linking molecules, such as proteins, peptides, or nucleic acids, to other molecules, including drugs, probes, or surfaces. Benzophenone derivatives are widely used as photo-affinity labeling agents for this purpose. mdpi.comwikipedia.org

The process leverages the ability of the photo-activated benzophenone to form a covalent bond with nearby molecules. researchgate.net A molecule of interest is functionalized with a benzophenone group. When this conjugate is mixed with its biological target (e.g., a protein) and irradiated with UV light, the benzophenone group reacts with amino acid residues in its immediate vicinity, creating a permanent, covalent link. nih.govacs.org

This technique is exceptionally powerful for:

Mapping Protein Interactions: It can identify which parts of a protein are involved in binding to another molecule. nih.govnih.gov

Target Identification: It helps in identifying the specific protein targets of a drug candidate within a complex biological sample. mdpi.com

Site-Specific Labeling: When combined with other chemical handles, benzophenone can be directed to specific sites on a protein, allowing for precise conjugation. For example, a maleimide-benzophenone reagent can be used to target cysteine residues. researchgate.net

The efficiency of this photo-crosslinking can be very high, with some systems reporting conjugation yields of over 70%. researchgate.net Different benzophenone-based crosslinkers, such as sulfo-SBP, have been developed to expand the toolkit for these applications, offering complementary reactivity to other photocrosslinkers like diazirines. rappsilberlab.orgacs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.